Methyl 2-perimidin-1-ylacetate
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Overview
Description
Methyl 2-perimidin-1-ylacetate is a chemical compound that belongs to the class of perimidines, which are versatile N-heterocycles. These compounds have gained significant attention due to their wide range of applications in life sciences, medical sciences, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-perimidin-1-ylacetate typically involves the reaction of heterocyclic ketene aminals (cyclic 1,1-enediamines) with dialkylacetylenedicarboxylates in the presence of ethyl acetate and 4-dimethylaminopyridine (DMAP) under reflux conditions . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of ionic liquids, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-perimidin-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted perimidine derivatives.
Scientific Research Applications
Methyl 2-perimidin-1-ylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-perimidin-1-ylacetate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 2-perimidin-1-ylacetate can be compared with other similar compounds, such as:
Perimidine: The parent compound, which shares the core structure but lacks the ester group.
Methyl 2-pyrimidin-1-ylacetate: A closely related compound with a pyrimidine ring instead of a perimidine ring.
Methyl 2-imidazol-1-ylacetate: Another similar compound with an imidazole ring
These compounds share some structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific structural features and the resulting biological and chemical properties.
Properties
IUPAC Name |
methyl 2-perimidin-1-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-13(17)8-16-9-15-11-6-2-4-10-5-3-7-12(16)14(10)11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVBBJBIZSDBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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